1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)
Description
The compound 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione) features a central biphenyl scaffold substituted at the 2,2'-positions with two 4,4-dimethylpentane-1,3-dione moieties.
Properties
CAS No. |
918308-03-9 |
|---|---|
Molecular Formula |
C26H30O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[2-[2-(4,4-dimethyl-3-oxopentanoyl)phenyl]phenyl]-4,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C26H30O4/c1-25(2,3)23(29)15-21(27)19-13-9-7-11-17(19)18-12-8-10-14-20(18)22(28)16-24(30)26(4,5)6/h7-14H,15-16H2,1-6H3 |
InChI Key |
ILDAKQFTKQTJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) typically involves the reaction of a biphenyl derivative with diketone precursors under controlled conditions. One common method includes the use of lanthanide complexes, where the biphenyl core is functionalized with diketone groups through a series of coordination reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the diketone groups.
Substitution: Substitution reactions can occur at the biphenyl core or the diketone groups, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the diketone groups.
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) has several scientific research applications:
Medicine: Research into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: Applications in materials science, particularly in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-2,2’-diyl)bis(4,4-dimethylpentane-1,3-dione) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways related to their photophysical and electronic properties. The exact pathways and targets depend on the specific metal ions and the context of their use.
Comparison with Similar Compounds
Core Biphenyl Modifications
- Target Compound : Biphenyl substituted at 2,2'-positions with 4,4-dimethylpentane-1,3-dione groups.
- 4,4'-Diacetylbiphenyl (CAS 787-69-9) : Substituted at 4,4'-positions with acetyl groups (CH₃CO-) .
- Key Difference : Acetyl groups are smaller and less sterically hindered compared to the dimethylpentane-dione substituents.
- Zingerone Dimer (Compound 4 in ): Biphenyl substituted with butan-2-one groups at 3,3'-positions, featuring methoxy and hydroxy substituents . Key Difference: Polar hydroxy/methoxy groups enhance solubility and antioxidant activity compared to nonpolar diketones.
- Pigment Yellow 12 (CAS 6358-85-6) : Features azo and amide groups on a biphenyl core, used as a colorant .
- Key Difference : Azo linkages confer chromophoric properties, unlike the electronically neutral diketones.
Substituent Effects on Molecular Properties
Physicochemical and Functional Comparisons
Solubility and Stability
Electronic and Optical Properties
- BCzVBi (4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl) demonstrates strong blue fluorescence due to extended π-conjugation from carbazole-vinylene substituents, making it suitable for OLEDs .
OLEDs and Optoelectronics
Coordination Chemistry
- Diketones are classic ligands for transition metals (e.g., acetylacetonate complexes). The target compound ’s branched structure could form unique chelates with enhanced steric protection, akin to Ir(ppy)₃ () in phosphorescent OLEDs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione), and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via Reformatsky-type reactions using carbocyclic reagents and bis(arylmethylidene)benzidines. Yields (54–84%) depend on solvent polarity, reaction time, and catalyst choice. For example, using zinc in tetrahydrofuran (THF) under inert conditions improves spirocyclic product formation . Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity.
Q. How should researchers address discrepancies in analytical data (e.g., NMR, HPLC) for this compound?
- Methodological Answer : Cross-validate data using multiple techniques:
- NMR : Compare experimental and spectra with computed values (e.g., PubChem data) to confirm backbone integrity .
- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to resolve degradation products .
- Elemental Analysis : Ensure deviations in C/H/N ratios are <0.4% to confirm purity .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation. Avoid prolonged exposure to moisture, as diketone groups may hydrolyze. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in forming spirocyclic derivatives?
- Methodological Answer : The diketone moieties act as electrophilic centers, facilitating nucleophilic attack by Reformatsky reagents. Density Functional Theory (DFT) studies suggest that steric hindrance from the biphenyl backbone influences regioselectivity in spiro-ring formation (e.g., [3.4] vs. [3.5] rings) . Kinetic studies using in situ IR spectroscopy can track intermediate formation.
Q. How does structural modification of the biphenyl backbone affect biological activity (e.g., antinociceptive or antimicrobial effects)?
- Methodological Answer : Substituents on the biphenyl ring modulate lipophilicity and target binding. For example:
- Antinociceptive Activity : Derivatives with electron-withdrawing groups (e.g., Br at 6,6' positions) show enhanced µ-opioid receptor affinity in tail-flick assays (ED < 10 mg/kg) .
- Antimicrobial Activity : Methyl groups at 4,4' positions increase membrane permeability in Gram-positive bacteria (MIC 8–16 µg/mL) .
- Assay Protocol : Use α-glucosidase inhibition assays (IC determination) to evaluate metabolic interactions .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS):
- Docking : Use the compound’s crystal structure (CCDC entry) to predict binding modes in enzyme active sites (e.g., COX-2).
- MD : Simulate ligand-protein stability over 100 ns with AMBER force fields to assess hydrogen bonding and hydrophobic interactions .
- QSAR : Develop models using descriptors like logP and polar surface area to predict ADMET properties .
Data Contradiction Analysis
Q. How to resolve inconsistencies in reported pharmacological activities across studies?
- Methodological Answer : Standardize assay conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
